molecular formula C14H14N4O3 B2716509 N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 784158-24-3

N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2716509
CAS No.: 784158-24-3
M. Wt: 286.291
InChI Key: CRONGAYYPDMXQW-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The “N-(4-acetamidophenyl)” part of the name suggests that it contains an acetamidophenyl group, which is a common moiety in many pharmaceutical compounds .


Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and various reagents. Unfortunately, without specific information on “this compound”, it’s difficult to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The chemical reactions involving a specific compound depend on its molecular structure and the conditions under which the reactions are carried out. Without more specific information, it’s difficult to provide a detailed chemical reactions analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, etc., depend on its molecular structure. Without more specific information, it’s difficult to provide a detailed analysis of these properties .

Scientific Research Applications

Antioxidant Studies

  • A study by Ahmad et al. (2012) involved the synthesis of carboxamides based upon a pyrazolobenzothiazine ring system, similar to the structure of interest. These compounds demonstrated moderate to significant radical scavenging activity, indicating potential antioxidant applications (Ahmad et al., 2012).

Fluorescent Properties

  • Research conducted by Rangnekar and Shenoy (1987) focused on synthesizing derivatives for fluorescent applications. They found that compounds similar to the one could be used as fluorescent whiteners on polyester fibers (Rangnekar & Shenoy, 1987).

Synthesis of Fused Azines

  • Ibrahim and Behbehani (2014) reported the synthesis of a novel class of pyridazin-3-one derivatives, which includes structures akin to N-(4-acetamidophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide. These compounds showed promise in the synthesis of fused azines (Ibrahim & Behbehani, 2014).

Antimicrobial Activities

  • Gouda et al. (2010) synthesized compounds based on a tetrahydrobenzothiophene moiety, which is structurally related. They demonstrated promising antimicrobial activities, suggesting similar potential for compounds like this compound (Gouda et al., 2010).

Kinase Inhibition for Cancer Therapy

  • Liu et al. (2020) synthesized and evaluated novel derivatives for inhibitory activities against c-Met kinase, a target in cancer therapy. This study suggests potential applications in developing cancer therapeutics (Liu et al., 2020).

Antimicrobial Activity of Thio-Substituted Derivatives

  • Gad-Elkareem et al. (2011) focused on synthesizing new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, demonstrating their antimicrobial activity. These findings are relevant to similar compounds (Gad-Elkareem et al., 2011).

Cholinesterase Inhibitors

  • Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives as cholinesterase inhibitors, indicating potential applications in treating neurodegenerative diseases (Kausar et al., 2021).

Dipeptide Mimetics

  • Millet et al. (1999) reported the synthesis of 6-acetamido-5-oxo-1,2,3,5,6,7-hexahydro-3-indolizine-carboxylic acid, a scaffold for dipeptide mimetics, relevant for biomedical applications (Millet et al., 1999).

Anticonvulsant Activity

  • Unverferth et al. (1998) synthesized a series of new 3-aminopyrroles, showing considerable anticonvulsant activity. This suggests potential neurological applications for similar compounds (Unverferth et al., 1998).

Mechanism of Action

The mechanism of action of a compound, particularly in a biological context, depends on its molecular structure and the biological system in which it acts. Without more specific information, it’s challenging to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Without more specific information, it’s challenging to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research and development involving a specific compound depend on its properties, potential applications, and current limitations. Without more specific information, it’s difficult to provide detailed future directions .

Properties

IUPAC Name

N-(4-acetamidophenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-9(19)15-10-3-5-11(6-4-10)16-14(21)12-7-8-13(20)18(2)17-12/h3-8H,1-2H3,(H,15,19)(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRONGAYYPDMXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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